molecular formula C10H3Cl4NO2 B13835023 2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(2,6-dichlorophenyl)-

2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(2,6-dichlorophenyl)-

Katalognummer: B13835023
Molekulargewicht: 310.9 g/mol
InChI-Schlüssel: HXKQOPJBMSGVOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(2,6-dichlorophenyl)- is a heterocyclic compound that features a six-membered ring containing oxygen and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(2,6-dichlorophenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-dichlorophenylamine with chloroacetyl chloride, followed by cyclization with an appropriate base. The reaction conditions often require refluxing in a suitable solvent such as xylene or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(2,6-dichlorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(2,6-dichlorophenyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(2,6-dichlorophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(2,6-dichlorophenyl)- is unique due to its specific dichlorophenyl substituents, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C10H3Cl4NO2

Molekulargewicht

310.9 g/mol

IUPAC-Name

3,5-dichloro-6-(2,6-dichlorophenyl)-1,4-oxazin-2-one

InChI

InChI=1S/C10H3Cl4NO2/c11-4-2-1-3-5(12)6(4)7-8(13)15-9(14)10(16)17-7/h1-3H

InChI-Schlüssel

HXKQOPJBMSGVOG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)Cl)C2=C(N=C(C(=O)O2)Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.